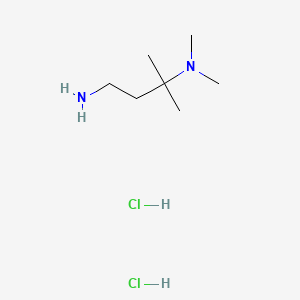![molecular formula C9H12O B13524790 Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol is a bicyclic organic compound with the following IUPAC name: (1R,2S,3R,6S)-9-oxatricyclo[4.2.1.0(2,5)]non-7-en-3-ol . It belongs to the class of tricyclic compounds and contains an oxygen atom within its ring structure.
Preparation Methods
Synthetic Routes:: The synthetic preparation of Rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol involves several steps. One common approach is through cyclization reactions starting from suitable precursors. specific synthetic routes may vary depending on the desired stereochemistry and functional groups.
Industrial Production:: While there isn’t a widely established industrial production method for this compound, it can be synthesized in the laboratory using organic synthesis techniques.
Chemical Reactions Analysis
Reactivity:: Rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of functional groups like ketones or aldehydes.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: Substitution reactions at the ring positions are possible.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., halides, amines) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and stereochemistry. Oxidation may yield ketones or aldehydes, while reduction can lead to saturated derivatives.
Scientific Research Applications
Rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with enzymes or receptors.
Medicine: Investigating potential therapeutic properties.
Industry: Developing novel materials or catalysts.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1R,2S,3R,5R,6S)-tricyclo[4.2.1.02,5]non-7-en-3-ol |
InChI |
InChI=1S/C9H12O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h1-2,5-10H,3-4H2/t5-,6+,7-,8-,9+/m1/s1 |
InChI Key |
YFMCPIYUZPMGNA-WUNNTHRKSA-N |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1[C@H]3[C@@H]2C[C@H]3O |
Canonical SMILES |
C1C2C=CC1C3C2CC3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


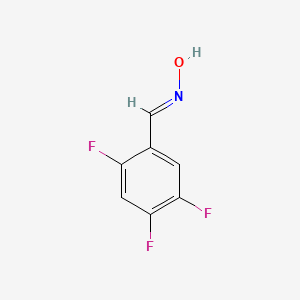
![(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B13524710.png)
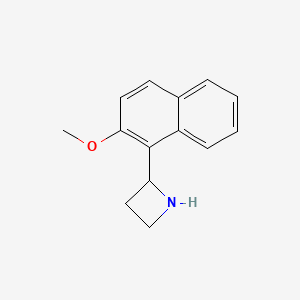
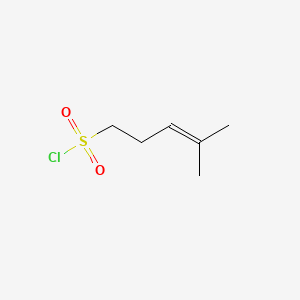

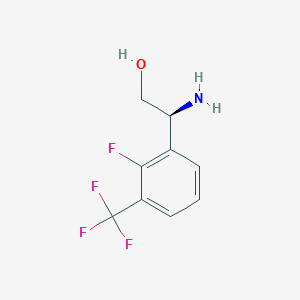
![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)
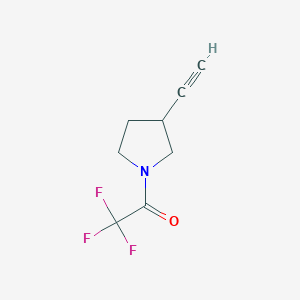


![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)


